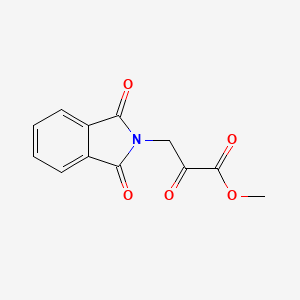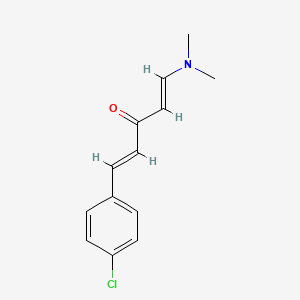
methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-oxopropanoate” is a chemical compound with the empirical formula C12H11NO4 . It has a molecular weight of 233.22 and is typically available in solid form .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. One method involves the reaction of compound 1o (0.5 mmol, 109.6mg) and methanol containing 40mol% tert-butyl nitrite. The reaction is carried out at 40°C in air for 48 hours. After the reaction, sodium thiosulfate is added and stirred. After quenching, the solvent is removed using a rotary evaporator, followed by silica gel adsorption, and finally column chromatography with a mixed solvent of ethyl acetate and petroleum ether to obtain the product . The yield of this reaction was reported to be 86% .Molecular Structure Analysis
The SMILES string for this compound is O=C1N(CCC(OC)=O)C(C2=C1C=CC=C2)=O . This indicates that the compound contains a 1H-isoindol-2-yl group attached to a 2-oxopropanoate group via a nitrogen atom .科学的研究の応用
Synthesis and Environmental Impact
Research has been dedicated to synthesizing compounds with minimal environmental impact, such as 3-nitrooxypropanol (3-NOP), which is notable for its methane mitigating properties in sustainable farming. This highlights a trend towards creating compounds that not only serve industrial or pharmaceutical purposes but also contribute positively to environmental conservation efforts (Marco-Contelles, 2022).
Metabolic Pathways and Toxicology
The study of methylglyoxal presents an example of how compounds can have varied effects on biological systems, from energy production to cell killing. This underscores the importance of understanding the biochemical pathways and toxicological profiles of compounds like "methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-oxopropanoate" for their safe and effective application in both environmental and physiological contexts (Kalapos, 1999).
Ethylene Perception and Food Preservation
Compounds that inhibit ethylene perception, such as 1-methylcyclopropene, have found applications in prolonging the post-harvest life of fruits and vegetables. This illustrates the potential for applying chemical knowledge to address practical challenges in agriculture and food science, suggesting that compounds with similar modes of action could be developed for specific applications in these fields (Watkins, 2006).
Oxidation Reactions and Organic Synthesis
The oxidation of methylene groups activated by adjacent cyclopropane has been explored for its utility in organic synthesis, indicating a niche for "this compound" in facilitating specific chemical reactions that are crucial in the synthesis of complex molecules (Sedenkova et al., 2018).
Food Safety and Toxicant Analysis
The detection and analysis of food toxicants, such as 3-MCPD esters, underline the importance of chemical compounds in ensuring food safety. Research into such areas can provide a foundation for using "this compound" in analytical methodologies to detect, quantify, or neutralize potential toxicants in food products (Gao et al., 2019).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301: Toxic if swallowed . Precautionary statements include P264: Wash hands thoroughly after handling, P270: Do not eat, drink or smoke when using this product, and P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician .
特性
IUPAC Name |
methyl 3-(1,3-dioxoisoindol-2-yl)-2-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c1-18-12(17)9(14)6-13-10(15)7-4-2-3-5-8(7)11(13)16/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFRUUGFDCLUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153646-24-3 |
Source


|
| Record name | methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Benzenesulfonyl)-1-[4-[3-(benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one](/img/structure/B2762438.png)



![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2762443.png)




![N'-(4-Ethylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2762451.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2762452.png)

